2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide
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Description
Scientific Research Applications
Synthesis of β-Lactam Antibiotics
A key intermediate for the production of β-lactam antibiotics involves compounds structurally related to "2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide". These intermediates are crucial in synthesizing a variety of β-lactam antibiotics, highlighting the potential application of such compounds in developing new antibiotic agents (Cainelli, Galletti, & Giacomini, 1998).
Herbicide Research and Metabolism Studies
Related acetamide derivatives, such as chloroacetamide herbicides, have been extensively studied for their metabolism in human and rat liver microsomes. These studies are crucial for understanding the metabolic pathways and potential toxicological impacts of these compounds, suggesting a research application for "2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide" in environmental toxicology and safety assessment (Coleman et al., 2000).
Coordination Chemistry and Molecular Self-Assembly
Studies on amide derivatives with specific spatial orientations demonstrate the potential of these compounds in coordination chemistry and molecular self-assembly. The research on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, which shares structural similarities, highlights the possibility of using "2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide" in designing molecular structures with specific geometries and properties (Kalita & Baruah, 2010).
Pharmacological Research
Research on protein tyrosine phosphatase 1B (PTP1B) inhibitors involves the synthesis of related acetamide derivatives, which were evaluated for their inhibitory activity. These studies suggest that "2-(4-methoxyphenyl)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide" could have applications in designing new PTP1B inhibitors with potential antidiabetic effects (Saxena et al., 2009).
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-3-8-15(20-19-12)17-9-10-18-16(21)11-13-4-6-14(22-2)7-5-13/h3-8H,9-11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCIYQIECCJPPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)CC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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